Seleno-diglutathione

CAS No.:

Cat. No.: VC1829415

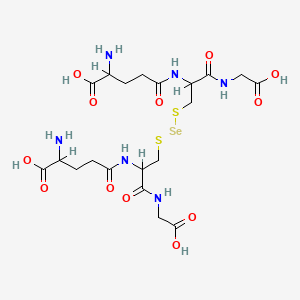

Molecular Formula: C20H32N6O12S2Se

Molecular Weight: 691.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32N6O12S2Se |

|---|---|

| Molecular Weight | 691.6 g/mol |

| IUPAC Name | 2-amino-5-[[3-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |

| Standard InChI Key | GJEZZQVPWMCGSB-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

Seleno-diglutathione maintains the core tripeptide structure of glutathione (γ-glutamyl-cysteinyl-glycine), with selenium substituting for sulfur in the cysteine residue. In its oxidized form, two selenoglutathione molecules connect through a diselenide (Se-Se) bond. This structural modification significantly alters the compound's chemical behavior compared to conventional glutathione.

The selenium-containing functional group exhibits distinctive chemical properties due to selenium's larger atomic radius and lower electronegativity compared to sulfur. These characteristics contribute to the increased nucleophilicity of selenolates (RSe-) compared to thiolates (RS-), facilitating more efficient redox reactions.

Redox Properties

Seleno-diglutathione demonstrates enhanced reducing capacity compared to its sulfur counterpart. The selenium-selenium bond in GSeSeG is more reactive than the sulfur-sulfur bond in GSSG due to the lower bond dissociation energy of the Se-Se bond (172 kJ/mol) compared to the S-S bond (240 kJ/mol) . This property enables more efficient participation in redox reactions within biological systems.

The selenol group (SeH) in selenoglutathione has a lower pKa value than the thiol group (SH) in glutathione, resulting in greater ionization at physiological pH. This characteristic enhances its nucleophilicity and reactivity in various biochemical processes, particularly in antioxidant defense mechanisms.

Synthesis Methods

Chemical Synthesis

Seleno-diglutathione can be synthesized through both solid-phase and liquid-phase peptide synthesis methods. The liquid-phase peptide synthesis (LPPS) approach has demonstrated particularly high yields (up to 98%) for producing the oxidized diselenide form (GSeSeG) . This method provides a reliable way to obtain sufficient quantities of the compound for research and potential applications.

The synthesis typically involves the incorporation of selenocysteine into the tripeptide structure, followed by oxidation to form the diselenide bond. The selenocysteine residue can be introduced using protected selenocysteine derivatives during the peptide synthesis process . Various protecting group strategies have been developed to prevent unwanted side reactions during synthesis.

Biological Activities and Mechanisms

Antioxidant Properties

Seleno-diglutathione exhibits potent antioxidant activities, functioning as an excellent radical scavenger . Its enhanced reducing capacity compared to glutathione makes it particularly effective in neutralizing reactive oxygen species (ROS) and other free radicals that can damage cellular components.

The compound's antioxidant mechanism likely mirrors that of glutathione peroxidase (GPx), a crucial selenoenzyme in mammalian antioxidant defense systems. GPx enzymes contain selenocysteine in their active sites and catalyze the reduction of hydrogen peroxide and organic hydroperoxides . The selenium atom in selenoglutathione enables similar catalytic functions, potentially offering advantages over conventional antioxidants.

Protein Folding Catalysis

One of the most remarkable properties of seleno-diglutathione is its efficiency as a catalyst for oxidative protein folding . During protein folding, the formation of disulfide bonds is a critical step for achieving the correct three-dimensional structure of many proteins. Seleno-diglutathione can facilitate this process more efficiently than conventional disulfide-forming reagents.

When a catalytic amount of GSeSeG was reacted with scrambled forms of RNase A (containing non-native disulfide bonds) in the presence of NADPH and glutathione reductase, native protein was efficiently regenerated . This suggests potential applications in protein refolding and recovery of bioactive conformations from misfolded states.

GPx-like Catalytic Cycle

Studies using nuclear magnetic resonance (NMR) spectroscopy have characterized important intermediates in the glutathione peroxidase (GPx)-like catalytic cycle of seleno-diglutathione . These intermediates include selenolate (GSe-), selenenyl sulfide (GSeSG), and selenenic acid (GSeO2H), each playing critical roles in the redox reactions catalyzed by the compound.

The catalytic cycle involves unique redox behaviors, including thiol exchange reactions and disproportionation processes. When selenenyl sulfide (GSeSG) interacts with various thiols like cysteine or dithiothreitol, the conversion to selenolate (GSe-) is significantly promoted . Additionally, disproportionation of selenenyl sulfides (GSeSR) to form seleno-diglutathione (GSeSeG) and disulfides (RSSR) has been observed, initiated by heterolytic cleavage of the Se-S bond and catalyzed by the generated selenolate .

Applications in Biochemistry and Medicine

Protein Structure Repair

The ability of seleno-diglutathione to repair non-native disulfide bonds in misfolded proteins represents a significant application in biochemistry and biotechnology . This property could be exploited in the recovery of bioactive proteins from inclusion bodies during recombinant protein production or in treatments for diseases associated with protein misfolding.

The mechanism involves the reduction of incorrect disulfide bonds followed by oxidative refolding to establish the native disulfide pattern. The enhanced reactivity of selenium compared to sulfur enables more efficient catalysis of these redox processes, potentially offering advantages over conventional reducing agents used in protein refolding protocols.

Antimicrobial Properties

Recent research has reported that seleno-diglutathione possesses antibacterial properties . This finding expands the potential applications of the compound beyond its redox functions, suggesting possible development as an antimicrobial agent. The exact mechanisms underlying these antibacterial effects require further investigation but may involve disruption of bacterial redox homeostasis or interactions with essential thiol-containing proteins.

Detoxification Applications

Seleno-diglutathione has shown promise as a potential detoxifier of intracellular xenobiotics . This application builds on the well-established role of glutathione in detoxification processes, where it conjugates with electrophilic compounds to facilitate their elimination from cells. The enhanced nucleophilicity of the selenium atom could potentially improve the efficiency of these detoxification reactions.

Comparative Analysis with Glutathione and Selenoproteins

Structural and Functional Comparison with Glutathione

Seleno-diglutathione represents an intriguing variation of the ubiquitous cellular antioxidant glutathione. While maintaining the same tripeptide backbone (γ-glutamyl-cysteinyl-glycine), the selenium substitution dramatically alters its reactivity profile. This provides a valuable model system for understanding the impact of selenium incorporation on peptide function.

The selenol group in selenoglutathione exhibits approximately 1000-fold higher reactivity toward peroxides compared to the thiol group in glutathione. This enhanced reactivity stems from both the lower pKa of the selenol group and the greater nucleophilicity of selenium compared to sulfur. These properties allow seleno-diglutathione to function more efficiently in redox processes under physiological conditions.

Relationship to Selenoprotein Enzymes

Seleno-diglutathione shares functional similarities with selenoprotein enzymes, particularly glutathione peroxidases (GPx). The GPx family includes several selenoproteins (GPX1-4) that contain selenocysteine in their active sites . These enzymes play crucial roles in cellular antioxidant defense by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides.

Table 1: Comparison of Selenoprotein GPX Enzymes

| Mammalian GPX Type | Peroxidic Residue | Molecular Weight (kDa) | Structure Type | Function |

|---|---|---|---|---|

| GPX-1 | Selenocysteine | 22 | Homotetramer | Cytosolic antioxidant defense |

| GPX-2 | Selenocysteine | 21.9 | Homotetramer | Gastrointestinal-specific protection |

| GPX-3 | Selenocysteine | 22.5 | Homotetramer | Plasma antioxidant |

| GPX-4 | Selenocysteine | 22 | Monomer | Membrane phospholipid protection |

| GPX-5 | Cysteine | 25.2 | Homotetramer | Reproduction-related functions |

| GPX-6 | Selenocysteine in Humans, Cysteine in rodents | 24.9 | Homotetramer | Olfactory epithelium protection |

| GPX-7 | Cysteine | 20.9 | Monomer | Endoplasmic reticulum stress response |

| GPX-8 | Cysteine | 23.8 | Monomer | Endoplasmic reticulum functions |

Data compiled based on information from search result

Understanding the biochemistry of seleno-diglutathione provides insights into the functional mechanisms of these essential selenoenzymes. The compound serves as a low-molecular-weight model that captures key aspects of selenoenzyme catalysis, facilitating investigations into the unique chemical properties of biological selenium.

Future Research Directions

Synthetic Biology Applications

The ability to incorporate selenocysteine into peptides and proteins opens possibilities for engineering enhanced biological catalysts. Research into expanding the synthetic biology toolkit to include selenium-containing peptides like selenoglutathione could lead to novel enzymes with improved catalytic properties or stability.

The biological production of selenoglutathione using modified yeast strains represents an emerging area with potential for scaling up production . Optimizing these bioprocesses could provide sustainable sources of seleno-diglutathione for research and applications.

Analytical Method Development

Further development of analytical methods for detecting and quantifying seleno-diglutathione in biological samples would facilitate research into its natural occurrence and metabolism. Nuclear magnetic resonance (NMR) spectroscopy, particularly 77Se NMR, has proven valuable for characterizing selenium-containing intermediates in redox reactions . Expanding these analytical capabilities would enhance our understanding of the compound's biological functions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume